![molecular formula C13H7ClN2O4S2 B11713031 2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole](/img/structure/B11713031.png)
2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a sulfonyl group attached to a 2-chloro-4-nitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole typically involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with 2-aminobenzothiazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzothiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide derivatives.
Reduction: Formation of 2-[(2-Amino-4-nitrophenyl)sulfonyl]-1,3-benzothiazole.
Oxidation: Formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the benzothiazole ring.
4-Nitrophenylsulfonyl Chloride: Contains the sulfonyl chloride group but lacks the benzothiazole ring.
2-Aminobenzothiazole: Contains the benzothiazole ring but lacks the sulfonyl and nitro groups.
Uniqueness
2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzothiazole ring and the sulfonyl group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H7ClN2O4S2 |
|---|---|
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
2-(2-chloro-4-nitrophenyl)sulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H7ClN2O4S2/c14-9-7-8(16(17)18)5-6-12(9)22(19,20)13-15-10-3-1-2-4-11(10)21-13/h1-7H |
Clave InChI |
LHGRVPKZXRERHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


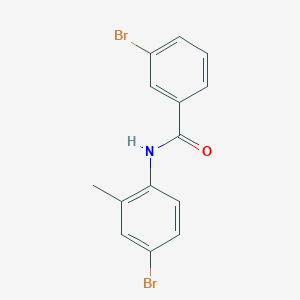
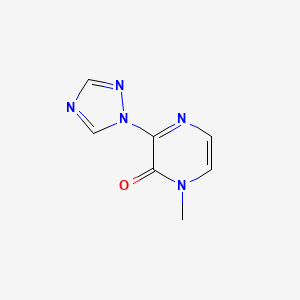
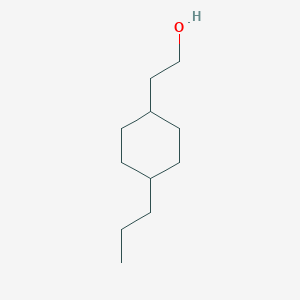
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712970.png)

![4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712983.png)
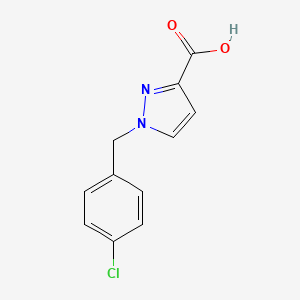
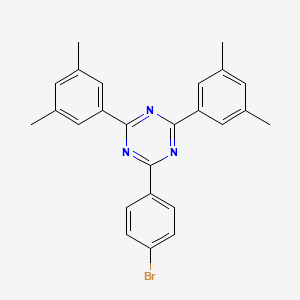
![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)


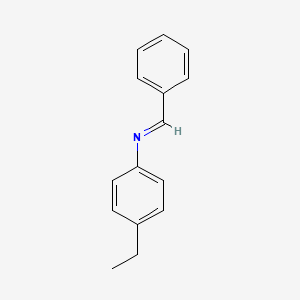
![N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
![2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713035.png)
